molecular formula C23H22N6O3S2 B2682194 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1396844-50-0

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2682194
CAS No.: 1396844-50-0
M. Wt: 494.59
InChI Key: VWHAILGIKODUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide is a heterocyclic molecule featuring a pyrazole carboxamide core linked to a thiophene-substituted thiazolo-triazole moiety. Its structural complexity includes multiple pharmacologically relevant motifs:

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with metabolic stability and target binding in medicinal chemistry.
  • Thiazolo[3,2-b][1,2,4]triazole: A fused bicyclic system combining thiazole and triazole rings, which may enhance electronic properties and intermolecular interactions.
  • 2,5-Dimethoxyphenyl: A substituted aromatic group that may influence solubility and receptor affinity.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S2/c1-28-18(12-17(26-28)16-11-15(31-2)6-7-19(16)32-3)22(30)24-9-8-14-13-34-23-25-21(27-29(14)23)20-5-4-10-33-20/h4-7,10-13H,8-9H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHAILGIKODUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups that suggest a broad spectrum of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrazole ring : A five-membered ring contributing to the compound's reactivity.
  • Thiazole and thiophene rings : Incorporating sulfur into the structure enhances biological interactions.
  • Methoxy groups : Positioned at the 2 and 5 positions of the phenyl ring, they increase electron density and solubility.

The molecular formula is C21H23N3O3SC_{21}H_{23}N_3O_3S, with a molecular weight of approximately 397.49 g/mol.

Anticancer Activity

Research indicates that compounds similar to this pyrazole derivative exhibit potent anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A related study demonstrated that specific substitutions on the thiazole scaffold significantly impacted antiproliferative activity against various cancer cell lines (Table 1).

CompoundIC50 (µM)Mechanism
3a1.6 ± 0.2Tubulin assembly inhibition
3b1.5 ± 0.2Tubulin assembly inhibition
3c2.7 ± 0.2Tubulin assembly inhibition

The most active compounds in these studies induced apoptosis through mitochondrial pathways, activating caspase-3 and demonstrating potential for clinical applications in oncology .

Antimicrobial Activity

The presence of the thiophene ring has been associated with enhanced antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymatic pathways.

Anti-inflammatory Properties

Compounds similar to this pyrazole derivative have also been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease .

Case Studies

  • In Vivo Studies : A study involving a xenograft model demonstrated that a structurally similar compound significantly reduced tumor growth in mice, suggesting effective in vivo anticancer activity.
  • Mechanistic Insights : Molecular docking studies have indicated that this compound may interact with specific receptors involved in disease pathways, providing insights into its therapeutic potential against neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares key structural features with synthesized derivatives reported in , such as thiazole-triazole cores and aryl-substituted acetamide side chains. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups Reported Applications
Target Compound Pyrazole-thiazolo-triazole Thiophen-2-yl, 2,5-dimethoxyphenyl Carboxamide, methylpyrazole Potential kinase inhibition (inferred from structural analogs)
9a–9e () Benzimidazole-thiazole-triazole Varied aryl groups (e.g., phenyl, fluorophenyl, bromophenyl) Acetamide, triazole Antimicrobial, enzyme inhibition (e.g., α-glucosidase)
Thiazolylmethylcarbamates () Thiazole-carbamate Hydroperoxypropan, diphenylhexane Carbamate, ureido Antiviral or protease inhibition (inferred from peptidomimetic motifs)

Key Observations :

Substituent Diversity : The target compound’s thiophene substituent distinguishes it from ’s aryl variants (e.g., 9b’s 4-fluorophenyl), which may alter electronic properties and binding specificity. Thiophene’s sulfur atom could enhance interactions with cysteine-rich enzymatic pockets compared to halogenated aryl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.